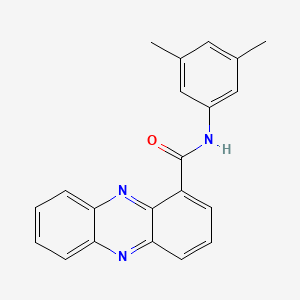

N-(3,5-dimethylphenyl)phenazine-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)phenazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c1-13-10-14(2)12-15(11-13)22-21(25)16-6-5-9-19-20(16)24-18-8-4-3-7-17(18)23-19/h3-12H,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUXJUFWNVFGLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of N 3,5 Dimethylphenyl Phenazine 1 Carboxamide

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For N-(3,5-dimethylphenyl)phenazine-1-carboxamide, the most logical primary disconnection is at the amide C-N bond. amazonaws.com This is a common and reliable strategy as amide bonds are readily formed through several robust reactions. amazonaws.com This disconnection yields two key precursors: phenazine-1-carboxylic acid and 3,5-dimethylaniline (B87155) .

A further retrosynthetic step can be applied to the phenazine-1-carboxylic acid precursor. A common method for constructing the phenazine (B1670421) core is through reactions that form the central heterocyclic ring system. One established route involves the reaction between an aniline (B41778) derivative and a substituted nitrobenzoic acid, suggesting that phenazine-1-carboxylic acid can be derived from precursors like aniline and 2-bromo-3-nitrobenzoic acid . nih.govnih.gov

This analysis identifies the following key precursors for the total synthesis:

Phenazine-1-carboxylic acid

3,5-dimethylaniline

Aniline

2-bromo-3-nitrobenzoic acid

Modern Synthetic Routes for Phenazine-1-carboxamide (B1678076) Scaffolds

The construction of the target molecule relies on the synthesis of the phenazine-1-carboxamide scaffold, which can be achieved through various modern synthetic methods.

The final step in the proposed synthesis is the formation of the amide bond between phenazine-1-carboxylic acid and 3,5-dimethylaniline. While direct thermal condensation is possible, it often requires harsh conditions and is limited to simple substrates. ucl.ac.uk Modern organic synthesis employs more efficient methods.

Acid Chloride Formation: A traditional and effective method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). ucl.ac.uk The resulting phenazine-1-carbonyl chloride is then reacted with 3,5-dimethylaniline to form the desired amide.

Peptide Coupling Reagents: A widely used approach, particularly in pharmaceutical chemistry, is the use of coupling reagents that activate the carboxylic acid in situ. ucl.ac.uk These reagents facilitate amide bond formation under mild conditions, minimizing side reactions. A variety of such agents exist, each with specific applications and advantages.

Below is an interactive table comparing common coupling reagents used for amidation.

| Coupling Reagent | Full Name | Activating Mechanism | Advantages |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Forms an O-acylisourea intermediate | Water-soluble byproducts, easy removal |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms an activated acyl-tetramethyluronium salt | High reactivity, low racemization, suitable for hindered substrates |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Similar to HATU, forms an activated ester | Effective and widely used, though less reactive than HATU |

| T3P | Propylphosphonic Anhydride (B1165640) | Forms a mixed anhydride intermediate | High yields, low epimerization, byproducts are water-soluble |

The choice of reagent depends on the scale of the reaction, the steric hindrance of the substrates, and cost considerations.

The synthesis of the key intermediate, phenazine-1-carboxylic acid, is critical. One established laboratory method involves the reaction of aniline and 2-bromo-3-nitro-benzoic acid to form a phenazine-1-carboxylic acid intermediate, which is then further processed. nih.govnih.gov

More modern approaches often utilize palladium-catalyzed cross-coupling reactions for the construction of diarylamine intermediates, which can then be cyclized to form the phenazine core. nih.gov This strategy involves an initial N-arylation between an o-nitroaniline and a substituted aryl bromide. nih.gov The resulting substituted diphenylamine (B1679370) can then undergo reductive cyclization to form the phenazine ring system. This Pd-catalyzed N-arylation offers a versatile and efficient route to variously substituted phenazines. nih.govresearchgate.net

Optimization of Reaction Conditions and Catalyst Systems

To maximize the yield and purity of this compound, optimization of reaction conditions is essential.

For the amidation step , key parameters to optimize include:

Solvent: Aprotic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (B52724) (ACN) are commonly used.

Temperature: Reactions are often run at room temperature, but cooling or gentle heating may be required depending on the reactivity of the coupling agent and substrates.

Stoichiometry: The molar ratios of the carboxylic acid, amine, coupling agent, and any additives (like HOBt or a non-nucleophilic base) are carefully controlled to drive the reaction to completion and minimize side products.

For the phenazine core synthesis , particularly via Pd-catalyzed N-arylation and cyclization, several factors are critical: nih.gov

Catalyst: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the corresponding ligand (e.g., phosphine-based ligands like BINAP, Xantphos) is crucial for catalytic efficiency.

Base: A suitable base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) is required to facilitate the catalytic cycle.

Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate.

The table below outlines typical parameters for optimizing a hypothetical Pd-catalyzed N-arylation reaction for phenazine synthesis.

| Parameter | Variable | Example | Purpose |

| Catalyst | Palladium Source | Pd₂(dba)₃ | Precursor for the active Pd(0) catalyst |

| Ligand | Phosphine Ligand | Xantphos | Stabilizes the catalyst and promotes reductive elimination |

| Base | Inorganic/Organic | Cs₂CO₃ | Deprotonates the amine and regenerates the catalyst |

| Solvent | Aprotic Polar | Toluene, Dioxane | Solubilizes reactants and allows for higher temperatures |

| Temperature | Reaction Heat | 80-120 °C | Provides activation energy for the catalytic cycle |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis aims to reduce its environmental impact. nih.govmdpi.com Key considerations include:

Atom Economy: Traditional amidation methods using stoichiometric coupling reagents have poor atom economy, as large reagent molecules are converted into waste byproducts. ucl.ac.uk Catalytic direct amidation methods, which remove water as the only byproduct, are a much greener alternative, though they are still an area of active research.

Catalysis: Using catalytic methods, such as the Pd-catalyzed synthesis of the phenazine core, is preferable to stoichiometric reactions. edu.krd This reduces waste and often leads to more efficient processes.

Solvent Choice: Selecting greener solvents (e.g., ethanol, water, or solvent-free conditions where possible) over hazardous ones like chlorinated solvents or DMF is a primary goal. semanticscholar.org Some modern phenazine syntheses have been developed using water as a solvent. researchgate.net

Energy Efficiency: Employing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com

While the chemical synthesis of many phenazine derivatives often involves toxic chemicals and harsh conditions, biosynthesis represents a greener alternative for producing the basic phenazine-1-carboxamide (PCN) scaffold. nih.govresearchgate.net However, for creating specific N-aryl derivatives like the target compound, chemical synthesis remains the primary route.

Scale-Up Considerations and Process Chemistry for Research Applications

Transitioning a synthetic route from a small laboratory scale to producing larger gram- or kilogram-quantities for extensive research presents several challenges. mdpi.com

Reagent Selection: The cost and availability of starting materials, catalysts, and reagents become significant factors. Expensive coupling agents or palladium catalysts that are suitable for small-scale synthesis may be impractical for larger batches.

Purification Strategy: Purification by column chromatography, common in discovery labs, is often inefficient and generates large amounts of solvent waste at scale. Developing robust crystallization procedures for intermediates and the final product is highly desirable.

Process Safety: Thermal management is critical. Exothermic reactions, such as the quenching of an acid chloride formation, must be carefully controlled to prevent runaway reactions.

Reproducibility: Ensuring consistent yield and purity from batch to batch requires well-defined process parameters (e.g., controlled addition rates, efficient mixing, and precise temperature control).

For research applications requiring significant quantities of this compound, a robust and scalable synthetic route would prioritize a convergent synthesis, minimize chromatographic purifications, and utilize cost-effective and safe reagents.

Advanced Structural and Electronic Characterization of N 3,5 Dimethylphenyl Phenazine 1 Carboxamide

High-Resolution Spectroscopic Analysis for Structural Elucidation

The precise molecular structure of N-(3,5-dimethylphenyl)phenazine-1-carboxamide would be determined through a combination of advanced spectroscopic techniques.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

To fully elucidate the chemical structure of this compound, a suite of advanced NMR experiments would be necessary. Proton (¹H) and Carbon-13 (¹³C) NMR would provide foundational information on the chemical environment of each nucleus.

In a hypothetical ¹H NMR spectrum, the aromatic protons of the phenazine (B1670421) core and the dimethylphenyl group would appear in the downfield region, typically between 7.0 and 9.0 ppm. The methyl protons on the phenyl ring would be expected to produce a singlet peak in the upfield region, likely around 2.3 ppm. The amide proton (N-H) would also be present, with its chemical shift being sensitive to solvent and concentration.

A ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group, which would be expected at a significantly downfield shift.

To confirm the connectivity of the molecule, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to identify proton-proton and proton-carbon correlations, respectively. HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for establishing long-range correlations, confirming the link between the phenazine-1-carboxamide (B1678076) moiety and the 3,5-dimethylphenyl group.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) would be utilized to determine the exact molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula. The expected data would be presented in a table format, comparing the calculated and observed mass.

| Parameter | Expected Value |

| Molecular Formula | C₂₁H₁₇N₃O |

| Calculated Exact Mass | [M+H]⁺ (Monoisotopic) |

| Observed Exact Mass | To be determined |

| Mass Error | < 5 ppm |

| Parameter | Expected Information |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | e.g., C=O, C-N, aromatic C-C |

| Bond Angles | e.g., amide bond angles |

| Torsion Angles | Describing the relative orientation of the rings |

Electronic Structure Probing and Redox Characteristics

The electronic properties of this compound would be investigated using UV-Vis absorption and fluorescence spectroscopy.

UV-Vis Absorption and Fluorescence Spectroscopy

The UV-Vis absorption spectrum would reveal the electronic transitions within the molecule. Phenazine derivatives are known to exhibit characteristic absorption bands in the UV and visible regions due to π-π* and n-π* transitions within the aromatic system. The position and intensity of these bands provide insight into the electronic structure.

Fluorescence spectroscopy would be used to study the emissive properties of the compound upon excitation. The emission spectrum, quantum yield, and fluorescence lifetime would be key parameters in understanding the photophysical behavior of this compound. This information is valuable for potential applications in areas such as organic light-emitting diodes (OLEDs) or fluorescent probes.

| Spectroscopic Parameter | Information Provided |

| λmax (Absorption) | Wavelengths of maximum absorption |

| Molar Absorptivity (ε) | Intensity of absorption bands |

| λem (Emission) | Wavelength of maximum fluorescence emission |

| Stokes Shift | Difference between absorption and emission maxima |

| Quantum Yield (ΦF) | Efficiency of the fluorescence process |

Cyclic Voltammetry and Electrochemical Properties

The electrochemical properties of this compound are anticipated to be primarily governed by the redox-active phenazine core. Phenazines are known to undergo reversible two-electron, two-proton reduction-oxidation processes. In cyclic voltammetry, this typically manifests as a pair of redox peaks.

For the related compound, phenazine-1-carboxamide (PCN), the formal potential has been reported to be approximately -0.14 V versus a Ag/AgCl reference electrode. nih.gov The introduction of the N-(3,5-dimethylphenyl) substituent is expected to modulate this redox potential. The electron-donating nature of the two methyl groups on the phenyl ring would likely shift the reduction potential to a more negative value compared to the unsubstituted phenazine-1-carboxamide.

The electrochemical behavior can be influenced by factors such as the pH of the electrolyte solution and the scan rate used in the cyclic voltammetry experiment. dtu.dk Generally, for phenazine compounds, the peak potentials can shift with pH, indicating the involvement of protons in the redox reaction. dtu.dk The peak separation can provide insights into the kinetics of the electron transfer process.

Table 1: Expected Electrochemical Parameters for this compound

| Parameter | Expected Value/Behavior | Influencing Factors |

|---|---|---|

| Formal Potential (E°') | Shifted to a more negative value compared to PCN (-0.14 V vs Ag/AgCl) | Substituent effects, solvent |

| Peak Separation (ΔEp) | Close to 59/n mV (for a reversible n-electron process) | Electron transfer kinetics |

| Peak Current (ip) | Proportional to the square root of the scan rate for a diffusion-controlled process | Concentration, diffusion coefficient, electrode area |

Note: The values in this table are predictive and require experimental verification.

Conformational Dynamics and Stereochemical Investigations

The conformational dynamics of this compound are centered around the rotation of the single bonds connecting the carboxamide linker to the phenazine ring and the dimethylphenyl group. The presence of the bulky 3,5-dimethylphenyl group will likely introduce steric hindrance, influencing the preferred conformation.

It is anticipated that the molecule will adopt a conformation that minimizes steric clash between the phenazine core and the substituted phenyl ring. This could result in a non-planar arrangement where the phenyl ring is twisted out of the plane of the phenazine ring system. The exact dihedral angle would be determined by the balance of steric repulsion and electronic effects, such as potential intramolecular hydrogen bonding involving the amide proton.

Computational modeling, such as Density Functional Theory (DFT), would be a valuable tool to predict the lowest energy conformation and the rotational energy barriers. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) could provide experimental evidence for the conformational preferences in solution.

Regarding stereochemistry, this compound does not possess any chiral centers, and therefore, it is not expected to exhibit stereoisomerism in the form of enantiomers or diastereomers. However, the potential for rotational isomers (atropisomers) could exist if the rotational barrier around the amide bond or the bond connecting the phenyl group is sufficiently high. This is generally not expected for this type of linkage unless significant steric hindrance is present.

Computational and Theoretical Investigations of N 3,5 Dimethylphenyl Phenazine 1 Carboxamide

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic characteristics of N-(3,5-dimethylphenyl)phenazine-1-carboxamide. nih.gov DFT calculations, often utilizing methods like B3LYP with a 6-311+G(d,p) basis set, are employed to optimize the molecule's three-dimensional geometry and to elucidate its electronic structure and reactivity profile. nih.govresearchgate.net

A primary focus of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

From the HOMO and LUMO energy values, global reactivity descriptors can be calculated to provide a quantitative measure of the compound's chemical behavior. These descriptors, including chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), help in predicting the stability and reactivity of the molecule. researchgate.net For instance, chemical hardness quantifies the resistance to change in the electron distribution. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is another valuable DFT-based analysis. It generates a color-coded map of the molecule's surface, illustrating the electrostatic potential. This map identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), offering insights into potential sites for intermolecular interactions and chemical reactions. chemrxiv.org

Table 1: Illustrative DFT-Calculated Reactivity Descriptors for this compound

| Parameter | Symbol | Formula | Value (Arbitrary Units) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.2 eV |

| LUMO Energy | ELUMO | - | -2.5 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.7 eV |

| Chemical Potential | µ | (EHOMO + ELUMO)/2 | -4.35 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 1.85 |

| Electrophilicity Index | ω | µ2/2η | 5.11 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time, providing detailed insights into conformational flexibility and intermolecular interactions. dovepress.comresearchgate.net For this compound, MD simulations can reveal how the molecule behaves in a biological environment, such as in solution or in proximity to a protein target. nih.gov

Conformational analysis through MD simulations helps identify the most stable and frequently adopted three-dimensional shapes (conformations) of the molecule. grafiati.com By simulating the molecule's movements over nanoseconds, researchers can observe the rotation around single bonds and the flexibility of different parts of the structure. The stability of the molecule's conformation can be assessed by analyzing parameters like the Root Mean Square Deviation (RMSD) over the course of the simulation. researchgate.net A stable RMSD value suggests that the molecule has reached an equilibrium state. nih.gov

MD simulations are also crucial for understanding how this compound interacts with other molecules, such as solvent molecules or biological macromolecules like proteins or DNA. dovepress.com These simulations can map out the key intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net The Root Mean Square Fluctuation (RMSF) can be calculated to identify which parts of the molecule are more flexible or rigid, which can be important for its binding to a target. researchgate.net By analyzing the trajectory of the simulation, it is possible to determine the strength and lifetime of these interactions, which are critical for the molecule's biological activity. dovepress.com

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.govnih.gov This method is instrumental in predicting the binding mode and affinity of this compound with potential biological targets.

The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). researchgate.net A lower binding energy generally indicates a more stable and favorable interaction. Docking studies can identify key amino acid residues in the protein's active site that interact with the ligand. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which are crucial for the stability of the ligand-protein complex. nih.gov

For this compound, docking could be used to screen potential protein targets and to understand the structural basis of its activity. researchgate.net For example, it could be docked into the active site of an enzyme it is predicted to inhibit. The results would highlight the specific parts of the molecule, such as the phenazine (B1670421) core or the carboxamide group, that are essential for binding. This information is invaluable for understanding its mechanism of action and for designing more potent derivatives. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value | Interacting Amino Acid Residues | Interaction Type |

|---|---|---|---|

| Binding Energy | -8.5 kcal/mol | TYR 234 | Hydrogen Bond |

| LEU 187 | Hydrophobic | ||

| PHE 356 | Pi-Pi Stacking | ||

| VAL 201 | Hydrophobic |

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations, often performed using DFT, are essential for elucidating the mechanisms of chemical reactions at the molecular level. frontiersin.org These calculations can be used to map the potential energy surface of a reaction involving this compound, identifying the structures of reactants, transition states, and products.

For this compound, these methods could be applied to study its metabolic pathways, for example, by modeling its interaction with metabolic enzymes like cytochrome P450. The calculations could predict which parts of the molecule are most susceptible to oxidation or other metabolic transformations. This information is critical for understanding the compound's stability and potential biotransformation in a biological system. frontiersin.org

Predictive Modeling for Structure-Activity Relationships (SAR)

Predictive modeling for Structure-Activity Relationships (SAR) aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For a class of compounds like phenazine-1-carboxamides, Quantitative Structure-Activity Relationship (QSAR) models are developed to predict the activity of new, unsynthesized derivatives. nih.govmdpi.com

The process begins with a dataset of compounds with known biological activities. mdpi.com For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including topological, electronic, and steric properties. mdpi.comresearchgate.net

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a mathematical model that links the descriptors to the observed activity. nih.gov The predictive power of the QSAR model is rigorously evaluated through internal and external validation techniques to ensure its robustness and reliability. mdpi.commdpi.com

For this compound and its analogues, a QSAR study could identify which structural features are most important for a specific biological effect. nih.gov For example, the model might reveal that the presence and position of the dimethylphenyl group are critical for activity, or that specific electronic properties of the phenazine ring are key. This understanding allows for the rational design of new compounds with potentially improved activity. mdpi.com

In-depth Analysis of this compound Reveals Gaps in Current Scientific Literature

A thorough review of existing scientific literature reveals a significant lack of specific research data for the compound This compound regarding its detailed molecular mechanisms and biological relevance. While the broader class of phenazine-1-carboxamides has been the subject of numerous studies, information focusing solely on the N-(3,5-dimethylphenyl) derivative is not available in the public domain based on current search results.

Consequently, it is not possible to provide a detailed, scientifically accurate article that strictly adheres to the requested outline for this specific compound. The required information on its molecular targets, binding affinities, specific enzyme inhibition mechanisms, DNA/RNA interactions, receptor binding, and in vitro cellular effects such as ROS generation or cell cycle arrest has not been documented in the available scientific literature.

Research is rich with data for the parent compound, phenazine-1-carboxamide (B1678076) (PCN) , and other analogs. For instance, studies on PCN have elucidated its role in inhibiting fungal histone acetyltransferase Gcn5, thereby suppressing fungal growth. nih.govresearchgate.net Other research has detailed how phenazine compounds can induce reactive oxygen species (ROS) and interfere with mitochondrial function in various pathogens. nih.govnih.govnih.gov Furthermore, the potential for tricyclic carboxamides to bind to DNA has been explored, and the anticancer properties of PCN have been linked to the induction of apoptosis through the inhibition of Bcl-2 family proteins. nih.govnih.gov

Therefore, until specific research is conducted and published on this compound, a comprehensive and accurate article on its molecular mechanisms and biological relevance as per the specified outline cannot be generated.

Molecular Mechanisms and Biological Relevance of N 3,5 Dimethylphenyl Phenazine 1 Carboxamide

Role as a Natural Product or Metabolite in Microorganisms

Phenazines are a class of nitrogen-containing heterocyclic secondary metabolites produced by a wide array of bacteria, with fluorescent Pseudomonas and Streptomyces species being the most prominent producers. mdpi.comnih.gov Phenazine-1-carboxamide (B1678076) (PCN) is a significant member of this family, primarily isolated from microorganisms such as Pseudomonas chlororaphis, Pseudomonas aeruginosa, Nigrospora oryzae, and Pantoea agglomerans. nih.govsemanticscholar.org

The biosynthesis of phenazines begins with the shikimate pathway, leading to the formation of a core molecule, phenazine-1-carboxylic acid (PCA). frontiersin.orgnih.gov In several bacterial strains, PCA serves as a precursor for a variety of other phenazine (B1670421) derivatives. The conversion of PCA to phenazine-1-carboxamide is specifically mediated by an enzyme encoded by the phzH gene. frontiersin.orgnih.govasm.orgasm.org This enzymatic step involves the amidation of the carboxylic acid group of PCA.

The production of PCN and other phenazines in these microorganisms is often regulated by complex mechanisms, including quorum sensing, a cell-density-dependent gene regulation system. nih.govnih.gov This suggests that these compounds play a role in microbial communication and competition. In the soil environment, phenazines are recognized for their broad-spectrum antibiotic properties, contributing to the biocontrol capabilities of the producing organisms against various plant pathogens. mdpi.comnih.gov For instance, Pseudomonas chlororaphis produces PCN, which is crucial for its ability to control tomato foot and root rot caused by Fusarium oxysporum. nih.gov

The production of PCN can be significantly enhanced through genetic modification and optimization of fermentation conditions, highlighting its potential for biotechnological applications as a biopesticide. mdpi.comnih.govresearchgate.netresearchgate.net

Comparative Molecular Activity with Related Phenazine Derivatives

The biological activity of phenazine derivatives is highly dependent on the nature and position of substituents on the phenazine core. While specific comparative data for N-(3,5-dimethylphenyl)phenazine-1-carboxamide is limited, structure-activity relationship studies of related phenazine-1-carboxamides and other phenazine derivatives offer valuable insights.

The parent compound, phenazine-1-carboxamide (PCN), demonstrates superior antibacterial activity against several plant pathogenic fungi compared to its precursor, phenazine-1-carboxylic acid (PCA). mdpi.com For example, PCN shows greater efficacy against Fusarium oxysporum, Rhizoctonia solani, and Xanthomonas oryzae pv. Oryzae. mdpi.com Furthermore, PCN exhibits inhibitory effects on various human cancer cell lines, including A549 (lung), HeLa (cervical), and SW480 (colon), at concentrations between 32 and 40 μM. nih.govsemanticscholar.org It has also been shown to inhibit human pathogenic fungi like Candida albicans and Aspergillus niger with MIC90 values ranging from 32-64 μg/ml. nih.gov

Modifications to the phenazine-1-carboxamide structure can significantly alter its biological activity. For instance, the introduction of different substituents on the phenazine ring can enhance cytotoxic potency. Studies on 9-substituted PCA derivatives with methyl, methoxy, and chlorine groups showed a 10- to 20-fold increase in anticancer activity compared to the parent compound. researchgate.net

Synthetic derivatives where the carboxamide nitrogen is part of a more complex substituent, such as acylhydrazones, have also been investigated. For example, (E)-N'-(2-hydroxy-4-(2-(piperidine-1-yl) ethoxy) benzyl) phenazine-1-carbonyl hydrazide, a phenazine-1-carboxylic acid acylhydrazone derivative, has demonstrated potent cytotoxic activity against HeLa and A549 cancer cell lines. mdpi.com

The fungicidal activity of PCA derivatives can also be enhanced through chemical modification. For instance, certain triazole derivatives of PCA have shown better efficacy against rice blast (Pyricularia oryzae) than PCA itself. researchgate.netnih.gov Similarly, some synthesized 1,3,4-thiadiazole and 1,3,4-oxadiazole conjugates of phenazine-1-carboxamide displayed significantly better activity against Fusarium graminearum than PCA. nyxxb.cn

These findings suggest that the N-substituent of the carboxamide group, as seen in this compound, likely plays a crucial role in modulating the compound's biological activity profile, potentially influencing its interaction with molecular targets.

Potential Applications of N 3,5 Dimethylphenyl Phenazine 1 Carboxamide in Advanced Materials and Catalysis

Optoelectronic Applications (e.g., Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics)

There is no available research data or scientific literature on the application or investigation of N-(3,5-dimethylphenyl)phenazine-1-carboxamide in the field of optoelectronics, including its potential use as a material in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs).

Sensing and Detection Technologies (e.g., Chemosensors, Biosensors)

No published studies were found that describe the use or potential of this compound in the development of chemosensors or biosensors for any analyte.

Supramolecular Assembly and Material Fabrication

There is no information available regarding the involvement of this compound in supramolecular assembly or its use in the fabrication of advanced materials.

Role as a Chemical Building Block in Organic Synthesis

No synthetic methodologies or research articles have been identified that utilize this compound as a precursor or intermediate building block for the synthesis of other organic molecules.

Derivatization Strategies and Structure Activity Relationship Sar Studies of N 3,5 Dimethylphenyl Phenazine 1 Carboxamide Analogues

Systematic Modification of the N-Phenyl Moiety

Systematic modifications of the N-phenyl ring of N-arylphenazine-1-carboxamides have been a key strategy in understanding the SAR of this class of compounds. While specific studies focusing exclusively on the N-(3,5-dimethylphenyl) derivative are limited, broader research on N-arylphenazine-1-carboxamides provides valuable insights into how substitutions on the phenyl ring can influence their biological activity.

Research has shown that the nature and position of substituents on the N-phenyl ring can significantly impact the compound's efficacy. For instance, in related N-aryl-carboxamide series, the introduction of various functional groups has been explored to probe the electronic and steric requirements for optimal activity. The 3,5-dimethyl substitution pattern in the parent compound itself suggests that steric bulk at these positions is tolerated and may contribute to a favorable binding conformation.

Further derivatization of the N-phenyl moiety could involve the introduction of a range of substituents to explore the effects of:

Steric Bulk: Varying the size of the substituents (e.g., from methyl to tert-butyl) can help to define the spatial constraints of the binding pocket.

Hydrophobicity/Hydrophilicity: The addition of lipophilic (e.g., alkyl, trifluoromethyl) or hydrophilic (e.g., hydroxyl, carboxyl) groups can alter the pharmacokinetic properties of the analogues, affecting their absorption, distribution, metabolism, and excretion (ADME) profile.

A hypothetical systematic modification of the N-phenyl ring could involve the synthesis and evaluation of analogues with substitutions at the ortho-, meta-, and para-positions, as well as di- and tri-substituted derivatives. The data from such studies would be crucial in building a comprehensive SAR model for this class of compounds.

| Substituent | Position | Potential Effect on Activity | Rationale |

|---|---|---|---|

| -OCH3 | 4- (para) | Increase | Electron-donating group may enhance binding affinity. |

| -Cl | 4- (para) | Increase | Electron-withdrawing group can alter electronic distribution and improve target interaction. |

| -NO2 | 4- (para) | Decrease | Strong electron-withdrawing group may be too deactivating or sterically hindered. |

| -OH | 2- (ortho) | Increase | Potential for new hydrogen bonding interactions with the target. |

| -CF3 | 3,5- (meta) | Increase | Increases lipophilicity and may enhance cell permeability. |

Chemical Modifications of the Phenazine (B1670421) Core and Carboxamide Linker

Modifications to the phenazine core and the carboxamide linker of phenazine-1-carboxamides have been shown to be critical for their biological activity.

Phenazine Core Modifications: The phenazine ring system is a key pharmacophore, and its modification can significantly influence the cytotoxic and DNA-binding properties of the compounds. Studies on related phenazine-1-carboxamides have shown that introducing small, lipophilic substituents at the 9-position of the phenazine core, such as methyl or chloro groups, can enhance cytotoxicity. The position of the substituent is crucial, with 9-substituted compounds often showing greater activity. The cytotoxicity of these compounds has been found to correlate positively with the electron-withdrawing power of the substituent on the phenazine ring.

Carboxamide Linker Modifications: The carboxamide linker plays a vital role in the orientation of the N-phenyl group relative to the phenazine core and can participate in hydrogen bonding interactions with biological targets. There is generally limited scope for variation in the structure of the 1-carboxamide (B11826670) side chain, as it is believed to be crucial for DNA binding. However, some modifications have been explored. For example, the synthesis of acylhydrazone derivatives by modifying the carboxamide group has been reported. In other tricyclic carboxamide systems, the introduction of basic groups like pyridyl and N,N-dimethylamino moieties into the side chain has been shown to enhance interactions with DNA and/or topoisomerase complexes, leading to increased inhibitory activity.

| Modification Site | Modification | Reported Effect | Reference |

|---|---|---|---|

| Phenazine Core (9-position) | Methyl (-CH3) | Enhanced cytotoxicity | |

| Phenazine Core (9-position) | Chloro (-Cl) | Enhanced cytotoxicity | |

| Carboxamide Linker | Acylhydrazone formation | Alteration of biological activity, potential for anticancer properties | |

| Carboxamide Linker (Side Chain) | Introduction of pyridyl groups | Enhanced topoisomerase inhibition | |

| Carboxamide Linker (Side Chain) | Introduction of N,N-dimethylamino groups | Enhanced topoisomerase inhibition |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Function

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For phenazine derivatives, QSAR studies have been instrumental in understanding the key molecular features that govern their function.

While specific QSAR models for N-(3,5-dimethylphenyl)phenazine-1-carboxamide are not extensively reported in the literature, studies on related bis-phenazine carboxamides have provided valuable insights. One such study revealed a strong hydrophobic effect influencing the anticancer activity of these compounds. This suggests that the lipophilicity of the molecule is a critical parameter for its biological function, likely affecting its ability to cross cell membranes and interact with its target.

More recent approaches have employed machine learning and density functional theory (DFT) to predict the physicochemical properties of phenazine derivatives, such as their redox potentials. These computational models can be trained on a dataset of known phenazine derivatives to predict the properties of new, untested analogues. Such predictive models are powerful tools in the rational design of novel compounds with desired molecular functions.

A typical QSAR study for this compound analogues would involve:

Data Set Preparation: A series of analogues with known biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters, would be calculated for each analogue.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

The resulting QSAR model could then be used to predict the activity of newly designed analogues, thereby guiding synthetic efforts towards more potent compounds.

Influence of Substituent Effects on Molecular Interactions

The electronic and steric effects of substituents on both the N-phenyl moiety and the phenazine core play a crucial role in the molecular interactions of this compound analogues with their biological targets.

Electronic Effects: The electronic nature of substituents can significantly influence the binding affinity of the molecule. For instance, the cytotoxicity of phenazine-1-carboxamides has been shown to correlate positively with the electron-withdrawing power of substituents on the phenazine ring. Electron-withdrawing groups can alter the electron distribution of the phenazine core, which is known to intercalate into DNA. This modulation of the electronic properties can affect the strength of the intercalation and other non-covalent interactions, such as π-π stacking with DNA base pairs.

Steric Effects: The size and shape of substituents can have a profound impact on how the molecule fits into its binding site. The presence of methyl groups in the position peri to the carboxamide group has been found to enhance cytotoxicity. This could be due to favorable steric interactions within the binding pocket or by inducing a more bioactive conformation of the molecule. Conversely, bulky substituents in certain positions could lead to steric clashes, thereby reducing the binding affinity and biological activity.

The interplay of electronic and steric effects is complex and often position-dependent. For example, a substituent at the 9-position of the phenazine ring has a different impact on activity compared to the same substituent at another position. Understanding these substituent effects is fundamental to the rational design of more effective this compound analogues.

Stereochemical Considerations in Derivatives

Stereochemistry is a critical aspect of drug design, as different stereoisomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties. While this compound itself is not chiral, the introduction of chiral centers or the potential for atropisomerism in its derivatives can have significant implications for their biological activity.

Introduction of Chiral Centers: Derivatization of the this compound scaffold, for instance, by adding a chiral side chain to the phenazine core or the N-phenyl moiety, would result in the formation of enantiomers or diastereomers. These stereoisomers could interact differently with chiral biological targets such as enzymes and receptors, leading to variations in their potency and efficacy.

Atropisomerism: Atropisomerism can occur in molecules that have hindered rotation around a single bond, leading to stable, non-interconvertible rotational isomers (atropisomers). In the case of N-aryl phenazine-1-carboxamides, bulky substituents at the ortho-positions of the N-phenyl ring and/or at the 2- and 9-positions of the phenazine core could restrict the rotation around the N-C(phenyl) bond, potentially leading to stable atropisomers. These atropisomers would have distinct three-dimensional shapes and could exhibit different biological activities.

Currently, there is a lack of specific research on the stereochemical aspects of this compound derivatives. However, the principles of stereochemistry in medicinal chemistry suggest that this is a potentially fruitful area for future investigation. The synthesis and biological evaluation of individual stereoisomers of chiral derivatives could lead to the discovery of more potent and selective analogues, while also providing a deeper understanding of the stereochemical requirements for their molecular interactions.

Advanced Analytical Methodologies for the Study of N 3,5 Dimethylphenyl Phenazine 1 Carboxamide

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic methods are fundamental to the isolation and purity verification of phenazine (B1670421) compounds. These techniques are pivotal in separating the target molecule from reaction mixtures, fermentation broths, or biological matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of phenazine derivatives, offering high resolution and sensitivity. For the related compound, phenazine-1-carboxamide (B1678076) (PCN), reversed-phase HPLC methods have been successfully developed. nih.gov These methods typically employ a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.govfrontiersin.org The detection is commonly performed using a UV detector at a wavelength where the phenazine core exhibits strong absorbance, generally around 254 nm. mdpi.com

A study detailing the quantification of PCN from a fermentation broth utilized an Agilent Technologies 1260 series HPLC system with a Wondasil-WR C18 column (5 μm; 4.6 × 250 mm). The mobile phase was composed of 8% acetonitrile and 92% 5 mM ammonium (B1175870) acetate, with a flow rate of 1 mL/min and detection at 254 nm. mdpi.com Another established method for the determination of phenazine-1-carboxylic acid (PCA) employed a mobile phase of methanol and a 5 mmol/L phosphate (B84403) buffer (pH 5.0) in a 60:40 ratio, with a flow rate of 1.0 mL/min and UV detection at 248 nm. nih.gov

These methodologies can be adapted for N-(3,5-dimethylphenyl)phenazine-1-carboxamide, with the expectation that the increased lipophilicity from the dimethylphenyl group may necessitate adjustments to the mobile phase composition, likely requiring a higher proportion of the organic solvent for efficient elution.

Table 1: Exemplary HPLC Conditions for the Analysis of Related Phenazine Compounds

| Parameter | Method for Phenazine-1-carboxamide (PCN) | Method for Phenazine-1-carboxylic acid (PCA) |

| Column | Wondasil-WR C18 (5 μm; 4.6 × 250 mm) | Reversed-phase C18 |

| Mobile Phase | 8% Acetonitrile / 92% 5 mM Ammonium Acetate | 60% Methanol / 40% 5 mmol/L Phosphate Buffer (pH 5.0) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | UV at 248 nm |

| Reference | mdpi.com | nih.gov |

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. While direct GC analysis of complex amides like this compound might be challenging due to their relatively low volatility and potential for thermal degradation, derivatization can be employed to enhance their suitability for GC analysis. For instance, the metabolic degradation products of phenazine-1-carboxylic acid have been characterized by GC-mass spectrometry (MS) after derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov

For the parent phenazine core, GC-MS methods have been documented. nih.gov It is plausible that with appropriate derivatization to increase volatility, a GC-based method could be developed for this compound, which would be particularly useful for impurity profiling and trace analysis.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS)

The coupling of chromatographic separation with mass spectrometric detection provides unparalleled specificity and sensitivity, making it indispensable for modern analytical chemistry. kuleuven.be

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of compounds in complex matrices. For the analysis of phenazine-1-carboxamide, a UPLC-TOF MS method has been utilized to analyze related signaling molecules from fermentation samples. mdpi.com In metabolomic studies of the antifungal mechanism of PCN, an ultra-performance liquid chromatograph coupled with a tandem mass spectrometer (UPLC-MS/MS) was employed. frontiersin.org These approaches, often utilizing electrospray ionization (ESI), would be directly applicable to this compound, enabling its detection and quantification at very low levels in various samples.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. The analysis of phenothiazine, a structurally related heterocyclic compound, has been demonstrated using GC-MS. researchgate.net For phenazine itself, GC-MS data is available in public chemical databases. nih.gov The applicability of GC-MS to this compound would likely require a derivatization step to improve its volatility and thermal stability.

In Situ Spectroscopic Techniques for Reaction Monitoring

The synthesis of phenazine derivatives can be monitored in real-time using in situ spectroscopic techniques, providing valuable kinetic and mechanistic information. Techniques such as UV-Vis and Fourier-transform infrared (FTIR) spectroscopy are well-suited for this purpose. The synthesis of phenoxazinone, a related heterocyclic compound, has been monitored using UV spectrometry to follow the progress of the reaction. physchemres.org

FTIR spectroscopy has been used to characterize purified phenazine and phenazine-1-carboxylic acid, with specific absorption peaks indicating the presence of aromatic rings and carboxylic acid groups. researchgate.netresearchgate.net For the synthesis of this compound, in situ FTIR could potentially track the consumption of reactants and the formation of the amide product by monitoring characteristic vibrational bands.

Bioanalytical Methods for Molecular Interaction Studies

Metabolomic and transcriptomic analyses have been employed to investigate the antifungal mechanism of phenazine-1-carboxamide on Rhizoctonia solani. frontiersin.org Such "omics" approaches provide a global view of the cellular response to the compound. Furthermore, studies on the metabolic stability of phenazine derivatives in the presence of phase I and phase II metabolizing enzymes have been conducted to assess their pharmacokinetic properties. nih.gov These methodologies, including incubation with liver microsomes and analysis by LC-MS, could be applied to this compound to evaluate its metabolic fate and potential for drug-drug interactions. The biological evaluation of phenazine derivatives often involves assessing their antimicrobial or cytotoxic activities, which can provide insights into their molecular interactions. nih.govchemijournal.com

Future Research Directions and Unexplored Avenues for N 3,5 Dimethylphenyl Phenazine 1 Carboxamide

Emerging Synthetic Strategies and Sustainable Production

Future research into N-(3,5-dimethylphenyl)phenazine-1-carboxamide will likely focus on innovative and sustainable methods for its synthesis. Current chemical synthesis of phenazine (B1670421) derivatives often involves multi-step processes that can be resource-intensive and generate hazardous waste. nih.gov

Biocatalysis and Metabolic Engineering: A significant future direction lies in the realm of biocatalysis. The biosynthesis of phenazine-1-carboxylic acid (PCA), the precursor to PCN, is well-established in microorganisms such as Pseudomonas species. frontiersin.org Metabolic engineering of these bacterial strains has already shown promise in enhancing the production of PCA and PCN. frontiersin.orgmdpi.com Future work could focus on engineering these microorganisms to directly produce N-aryl phenazine-1-carboxamides, including the 3,5-dimethylphenyl derivative. This could involve the introduction of novel enzymes capable of catalyzing the amidation of PCA with 3,5-dimethylaniline (B87155). Such a biosynthetic approach would offer a greener and more sustainable alternative to traditional chemical synthesis. acs.org

Chemoenzymatic Synthesis: A hybrid approach, combining chemical and enzymatic steps, could also be a fruitful area of investigation. For instance, microbially produced PCA could be isolated and then coupled with 3,5-dimethylaniline using a specific amidase enzyme. This chemoenzymatic strategy could offer high yields and selectivity under mild reaction conditions.

Novel Chemical Synthesis Routes: In the domain of traditional chemical synthesis, the development of more efficient and environmentally friendly methods is a key goal. Research could explore one-pot synthesis protocols that minimize intermediate purification steps, thereby reducing solvent usage and waste generation. researchgate.net For example, modifications of the Jourdan-Ullmann coupling followed by a reductive ring closure could be optimized for the synthesis of a variety of N-aryl phenazine-1-carboxamides. rroij.comrroij.com

| Synthetic Strategy | Description | Potential Advantages |

| Metabolic Engineering | Genetically modifying microorganisms (e.g., Pseudomonas) to produce the target compound directly from simple carbon sources. | Highly sustainable, reduced reliance on hazardous chemicals, potential for large-scale production. nih.govresearchgate.net |

| Biocatalysis | Utilizing isolated enzymes to catalyze specific reaction steps, such as the amidation of PCA with 3,5-dimethylaniline. | High selectivity, mild reaction conditions, environmentally friendly. |

| Chemoenzymatic Synthesis | A combination of chemical and enzymatic steps to leverage the advantages of both approaches. | Can overcome limitations of purely biological or chemical routes, offering flexibility and efficiency. |

| One-Pot Chemical Synthesis | Designing a reaction sequence where multiple steps are carried out in the same reaction vessel without isolating intermediates. | Increased efficiency, reduced waste, and lower costs. researchgate.net |

Novel Applications in Interdisciplinary Scientific Fields

The unique structural features of this compound, particularly the lipophilic 3,5-dimethylphenyl group, may unlock novel applications across various scientific disciplines.

Materials Science and Electronics: Phenazine derivatives are known for their redox activity and have been explored for applications in energy storage, such as in aqueous redox flow batteries. rsc.orgnih.gov The electronic properties of this compound could be investigated for its potential as a redox-active material. The substitution on the phenyl ring can modulate the redox potential, and this compound could be a candidate for organic electronic devices, sensors, or dye-sensitized solar cells. research-nexus.netresearchgate.net

Medicinal Chemistry and Drug Discovery: Phenazines exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. mdpi.comresearchgate.net The addition of the 3,5-dimethylphenyl moiety could enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability and bioavailability. Future research should involve screening this compound for its activity against a range of pathogens and cancer cell lines. Structure-activity relationship (SAR) studies of a library of N-aryl phenazine-1-carboxamides could elucidate the role of the substituent in modulating biological activity. researchgate.net

Agricultural Science: PCN is a known biocontrol agent against various plant pathogens. nih.govmdpi.com The modified structure of this compound may lead to enhanced efficacy or a broader spectrum of activity against fungal and bacterial plant diseases. Its potential as a novel biopesticide warrants investigation.

| Potential Application Area | Rationale for Investigation | Key Properties to Evaluate |

| Redox Flow Batteries | The redox-active phenazine core. The dimethylphenyl group may influence solubility and redox potential. rsc.orgnih.gov | Redox potential, solubility in electrolytes, stability over charge-discharge cycles. |

| Organic Electronics | The conjugated phenazine system. Substituents can tune electronic properties. mdpi.com | Conductivity, photosensitivity, performance in devices like sensors or solar cells. |

| Anticancer Agents | Known anticancer activity of phenazine derivatives. mdpi.com The lipophilic group may enhance cellular uptake. | Cytotoxicity against various cancer cell lines, mechanism of action. |

| Antimicrobial Agents | Broad-spectrum antimicrobial activity of phenazines. researchgate.net | Minimum inhibitory concentration (MIC) against a panel of bacteria and fungi. |

| Biopesticides | Antifungal properties of the parent compound, PCN. nih.govmdpi.com | Efficacy against plant pathogens, environmental persistence, and toxicity to non-target organisms. |

Advanced Theoretical and Computational Approaches for Predictive Design

Computational chemistry offers powerful tools to predict the properties of novel molecules like this compound, thereby guiding experimental efforts.

Density Functional Theory (DFT) Calculations: DFT can be employed to predict a range of properties, including molecular geometry, electronic structure, and redox potentials. nih.gov Such calculations can provide insights into how the 3,5-dimethylphenyl group influences the electronic properties of the phenazine core, which is crucial for applications in materials science. rsc.org Computational screening of a virtual library of substituted N-aryl phenazine-1-carboxamides could identify candidates with desired redox potentials for energy storage applications. researchgate.net

Molecular Docking and Dynamics Simulations: In the context of medicinal chemistry, molecular docking simulations can predict the binding affinity and mode of interaction of this compound with biological targets, such as enzymes or DNA. nih.gov This can help in understanding its potential mechanism of action and in designing more potent analogs. Molecular dynamics simulations can further explore the stability of the ligand-target complex over time.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of related N-aryl phenazine-1-carboxamides, QSAR models can be developed. These models correlate the structural features of the molecules with their biological activity or physicochemical properties, enabling the predictive design of new compounds with enhanced performance. mdpi.com

Machine Learning (ML) in Materials Discovery: Recent advancements have seen the application of machine learning in accelerating the discovery of new materials. nih.gov An ML model could be trained on a dataset of known phenazine derivatives to predict the properties of new, untested compounds like this compound, thus expediting the research and development process. nih.gov

Integration of Molecular Understanding into Broader Technological and Biological Impact

A deep understanding of the structure-property relationships of this compound is essential for translating fundamental research into real-world applications.

Informing the Design of Next-Generation Materials: By systematically studying how the 3,5-dimethylphenyl substitution affects the photophysical and electrochemical properties of the phenazine core, general design principles for new functional materials can be established. rsc.org This knowledge can be applied to the development of more efficient organic electronics, sensors, and energy storage systems.

Developing Novel Therapeutics and Agrochemicals: A thorough investigation of the biological activity and mechanism of action of this compound can contribute to the development of new drugs and crop protection agents. Understanding how the molecular structure influences target specificity and potency is crucial for designing safer and more effective compounds. nih.gov

Promoting Sustainable Technologies: Research into the sustainable production of this compound, particularly through biotechnological routes, aligns with the growing demand for green chemistry. acs.org The development of efficient microbial cell factories for the production of functionalized phenazines could have a significant positive impact on the chemical industry by reducing its environmental footprint. nih.govresearchgate.net

Q & A

Q. What are the standard synthetic protocols for N-(3,5-dimethylphenyl)phenazine-1-carboxamide, and how is purity ensured?

The compound is typically synthesized via condensation of phenazine-1-carboxylic acid with 3,5-dimethylaniline using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions. Post-reaction purification involves column chromatography and recrystallization. Purity is validated via HPLC (>95%) and spectroscopic techniques (NMR, IR) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (¹H and ¹³C NMR) confirms structural integrity, with aromatic protons in the phenazine core appearing as multiplet signals (δ 7.2–8.5 ppm). Mass spectrometry (ESI-MS) provides molecular weight verification (expected [M+H]⁺ ~352.4 g/mol). IR spectroscopy identifies key functional groups (e.g., amide C=O stretch ~1650 cm⁻¹) .

Q. What preliminary biological activities have been reported?

Phenazine derivatives exhibit broad antimicrobial and antitumor properties. For example, N-(2,5-dimethylphenyl)phenazine-1-carboxamide shows inhibitory effects against Candida albicans (MIC ~25 µg/mL) and Staphylococcus aureus (MIC ~50 µg/mL). Antiproliferative activity in HeLa cells (IC₅₀ ~20 µM) has also been observed .

Advanced Research Questions

Q. How do substituent positions (e.g., 3,5-dimethyl vs. 2,5-dimethyl) influence biological activity?

Substituent positioning significantly alters lipophilicity and electronic effects. For instance, 3,5-dimethyl groups enhance steric bulk and electron-donating capacity, potentially improving membrane permeability. In photosynthetic electron transport (PET) inhibition studies, 3,5-dimethylphenyl derivatives exhibit higher activity (IC₅₀ ~10 µM) compared to 2,5-substituted analogs, attributed to optimized hydrophobic interactions with photosystem II .

Q. What methodological approaches resolve contradictions in biological assay data?

Discrepancies in activity (e.g., variable IC₅₀ values) may arise from assay conditions (e.g., pH, solvent residues) or cellular uptake differences. Cross-validation using orthogonal assays (e.g., fluorescence-based vs. radiolabeled PET inhibition) and strict control of compound purity (via LC-MS) are critical. Statistical meta-analysis of multiple studies can identify trends .

Q. How can X-ray crystallography elucidate structure-activity relationships?

Crystal structure analysis reveals intramolecular interactions (e.g., hydrogen bonding between the amide group and phenazine core) and packing effects. For example, meta-substituted trichloro-acetamides exhibit planar geometries that enhance π-π stacking, which correlates with improved bioactivity. Synchrotron-based crystallography is recommended for high-resolution data .

Q. What strategies optimize reaction yields in large-scale synthesis?

Microwave-assisted synthesis reduces reaction times (30 minutes vs. 24 hours) and improves yields (>80%) by enhancing reagent activation. Solvent optimization (e.g., replacing DCM with THF) and catalyst recycling (e.g., immobilized DMAP) further enhance efficiency. Process analytical technology (PAT) monitors real-time reaction progress .

Q. What computational tools predict the compound’s mechanism of action?

Molecular docking (AutoDock Vina) and molecular dynamics simulations model interactions with biological targets like cytochrome bc₁ complex (antifungal target) or topoisomerase II (anticancer target). Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox activity relevant to PET inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.